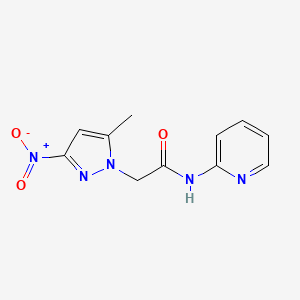
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as MNPA and has been synthesized through various methods, which will be discussed in The mechanism of action of MNPA, its biochemical and physiological effects, and advantages and limitations for lab experiments will also be explored. Furthermore, future directions for MNPA research will be discussed.
作用機序
The mechanism of action of MNPA is not fully understood, but studies have suggested that it inhibits the activity of COX-2 by binding to its active site. MNPA also inhibits the production of prostaglandins and cytokines by inhibiting the activity of various enzymes involved in their synthesis. Furthermore, MNPA induces apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
MNPA has been shown to have anti-inflammatory effects by reducing the production of prostaglandins and cytokines. Additionally, MNPA has been shown to selectively inhibit COX-2, which is an enzyme involved in inflammation and pain. MNPA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice models.
実験室実験の利点と制限
MNPA has several advantages for lab experiments, including its high selectivity for COX-2, its anti-inflammatory effects, and its potential anticancer properties. However, MNPA also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for MNPA research, including its potential use as a treatment for inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. MNPA could also be further studied as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, MNPA could be modified to improve its solubility and reduce its toxicity, making it more suitable for clinical use.
In conclusion, MNPA is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. The synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MNPA research have been discussed in this paper. MNPA has shown promising results in various studies and has the potential to be further developed as a therapeutic agent.
合成法
MNPA can be synthesized through various methods, including the reaction of 2-acetylpyridine with 5-methyl-3-nitro-1H-pyrazole in the presence of an acid catalyst. Another method involves the reaction of 2-chloro-N-(pyridin-2-yl)acetamide with 5-methyl-3-nitro-1H-pyrazole in the presence of a base catalyst. Both methods have been reported in scientific literature, and the yields of MNPA obtained were satisfactory.
科学的研究の応用
MNPA has been studied in various research applications, including as a potential anti-inflammatory agent, a selective COX-2 inhibitor, and a potential anticancer agent. Studies have shown that MNPA has anti-inflammatory effects by inhibiting the production of prostaglandins and cytokines. Additionally, MNPA has been shown to selectively inhibit COX-2, which is an enzyme involved in inflammation and pain. MNPA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice models.
特性
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-8-6-10(16(18)19)14-15(8)7-11(17)13-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEHKIUGPXTYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5314375.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)
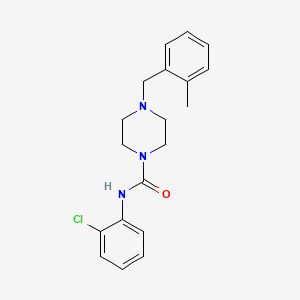
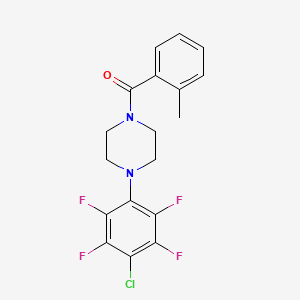
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)
![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)
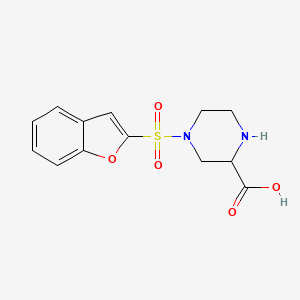
![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)

![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)
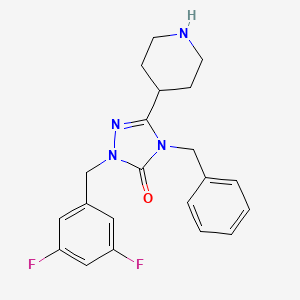
![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)